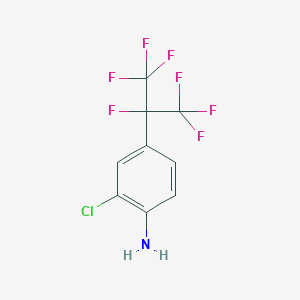
2-Chloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-(heptafluoropropan-2-yl)aniline is a chemical compound characterized by the presence of a chloro group and a heptafluoropropan-2-yl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(heptafluoropropan-2-yl)aniline typically involves the introduction of the heptafluoropropan-2-yl group onto an aniline derivative. One common method involves the reaction of 2-chloroaniline with heptafluoropropane under specific conditions to achieve the desired substitution. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(heptafluoropropan-2-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while oxidation can produce nitro derivatives .
Scientific Research Applications
2-chloro-4-(heptafluoropropan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated compounds and their biological interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-4-(heptafluoropropan-2-yl)aniline involves its interaction with specific molecular targets. The presence of the heptafluoropropan-2-yl group can influence the compound’s reactivity and binding affinity to various biological molecules. This can affect pathways involved in chemical signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-(heptafluoropropan-2-yl)aniline: Similar structure but with a methyl group instead of a chloro group.
4-(heptafluoropropan-2-yl)aniline: Lacks the chloro group, making it less reactive in certain substitution reactions.
Uniqueness
2-chloro-4-(heptafluoropropan-2-yl)aniline is unique due to the combination of the chloro and heptafluoropropan-2-yl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C9H5ClF7N |
|---|---|
Molecular Weight |
295.58 g/mol |
IUPAC Name |
2-chloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline |
InChI |
InChI=1S/C9H5ClF7N/c10-5-3-4(1-2-6(5)18)7(11,8(12,13)14)9(15,16)17/h1-3H,18H2 |
InChI Key |
ZMBHWAMBFSMVAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





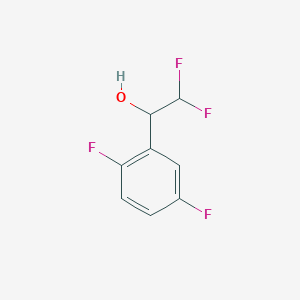
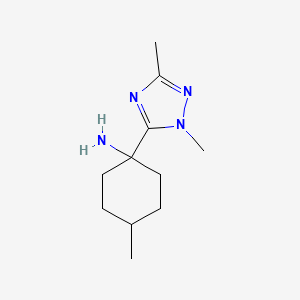

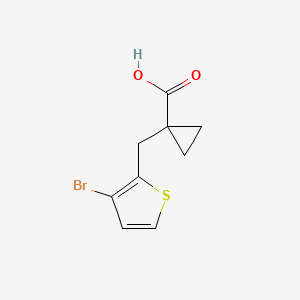
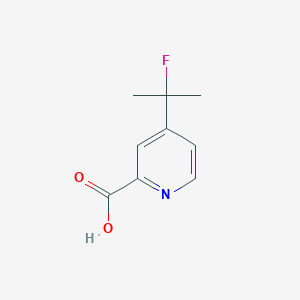
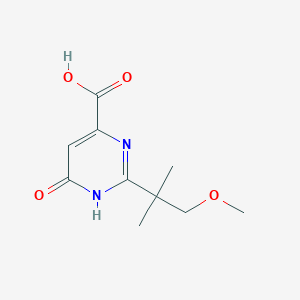
![3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride](/img/structure/B13636694.png)

![4-Chloro-2-cyclobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13636703.png)

![3-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoicacid](/img/structure/B13636709.png)
